For example, in the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, the key intermediate 4-(2-aminophenyl)-4-hydroxypiperidine is reacted with various electrophiles to construct the spirocyclic system []. This approach highlights the adaptability of the spiro[isoindoline-1,4'-piperidin]-3-one scaffold for generating diverse chemical libraries.
X-ray crystallographic studies provide valuable insights into the molecular structure of these compounds. For instance, in the study of 3 ‘,6 ‘-Bis(diethylamino)-2-(quinolin-8-yl)spiro[1H-isoindoline-1,9 ‘-xanthen]-3(2H)-one, crystallographic analysis revealed the presence of weak C—H⋯O hydrogen bonding, contributing to the stabilization of the molecular packing in the crystal structure []. Such structural information is crucial for understanding the interactions of these compounds with biological targets.
For example, in the synthesis of 1, 2, 3, 4-tetrahydro-2, 9-diazaphenanthrene derivatives, spiro[4H-3, 1-benzoxazine-4, 4'-piperidin]-2(1H)-ones were treated with phosphorus oxychloride (POCl3) []. This reaction involves a novel rearrangement, where the oxazinone ring undergoes dehydrative cleavage with POCl3, leading to the formation of an isocyanate intermediate, which subsequently cyclizes to yield the desired diazaphenanthrene derivatives. This example demonstrates the potential of spiro[isoindoline-1,4'-piperidin]-3-ones to serve as valuable precursors in the construction of complex heterocyclic systems.
For example, the study on 1-arylsulfonyl-3-piperazinone derivatives as factor Xa (FXa) inhibitors highlights the impact of the spiro[imidazo[1,2-a]pyrazine-2(3H),4'-piperidin]-5(1H)-one scaffold on FXa inhibitory activity []. Introducing the N,N-spiro acetal structure led to increased activity compared to previously reported N,O-spiro acetal analogues.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4